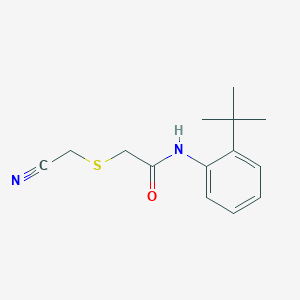![molecular formula C12H17N5O B7529205 N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, which is responsible for recognizing and responding to a wide range of pathogens. TLR4 signaling has been implicated in the pathogenesis of a variety of diseases, including sepsis, atherosclerosis, and cancer. TAK-242 has shown promise as a potential therapeutic agent for these and other diseases.
Mecanismo De Acción
N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide selectively inhibits TLR4 signaling by binding to an intracellular domain of TLR4 known as the Toll/interleukin-1 receptor (TIR) domain. By doing so, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide prevents the recruitment of adaptor proteins that are necessary for downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the suppression of immune activation.
Biochemical and Physiological Effects:
N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunosuppressive effects, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been shown to reduce oxidative stress, improve endothelial function, and inhibit angiogenesis. These effects may contribute to its therapeutic potential in a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide is its selectivity for TLR4 signaling, which allows for more precise targeting of this pathway compared to other inhibitors. However, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide may have off-target effects on other pathways, which could complicate interpretation of experimental results. Additionally, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide. Another area of interest is the investigation of N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the role of TLR4 signaling in other diseases, such as autoimmune disorders and neurodegenerative diseases, warrants further investigation.
Métodos De Síntesis
The synthesis of N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide involves several steps, including the condensation of 2-methylimidazole with 2-bromoacetophenone to form 1-(2-bromoacetyl)-2-methylimidazole, which is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to form N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide. The synthesis of N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been extensively studied in preclinical models of various diseases. In sepsis, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been shown to improve survival and reduce inflammation in animal models. In atherosclerosis, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been shown to reduce plaque formation and improve vascular function in animal models. In cancer, N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide has been shown to inhibit tumor growth and metastasis in animal models. These findings suggest that N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide may have broad therapeutic potential.
Propiedades
IUPAC Name |
N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-9-10(7-14-17(9)4)12(18)16(3)8-11-13-5-6-15(11)2/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTUDPSFFVCRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7529123.png)
![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)
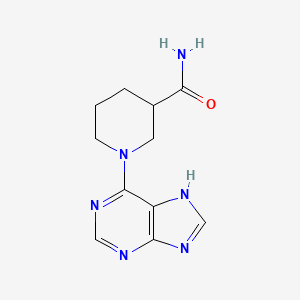
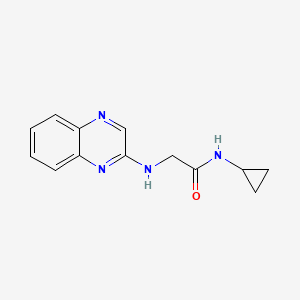
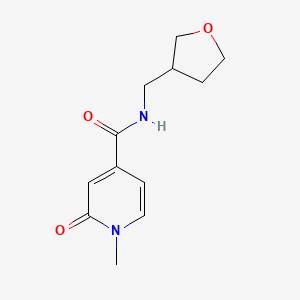
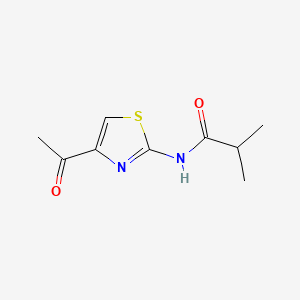
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
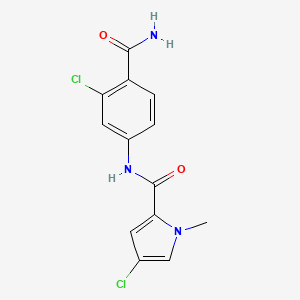
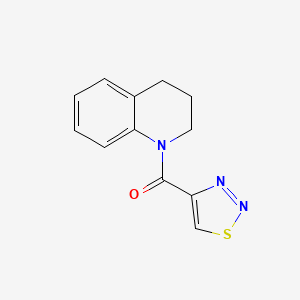
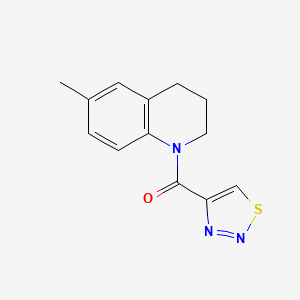
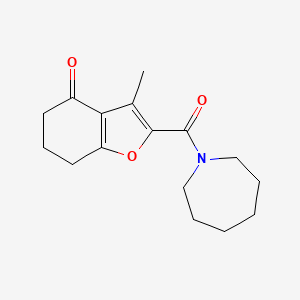
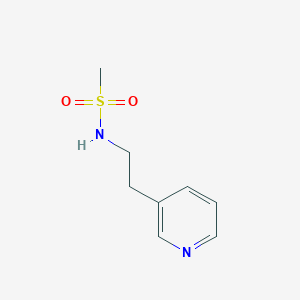
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
